2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Overview
Description
Preparation Methods
Tranexamic acid is synthesized through a multi-step process. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the starting material, 4-aminomethylcyclohexanecarboxylic acid.
Reaction Conditions: The compound undergoes a series of chemical reactions, including amination and cyclization, under controlled conditions to yield Tranexamic acid.
Industrial Production: Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tranexamic acid undergoes various chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving Tranexamic acid typically occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various derivatives of Tranexamic acid, which may have different pharmacological properties.
Scientific Research Applications
Tranexamic acid has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a reagent in various synthetic reactions to study its chemical properties and reactivity.
Biology: In biological research, Tranexamic acid is used to study its effects on blood clotting and fibrinolysis. It is also used in cell culture studies to investigate its impact on cellular processes.
Medicine: Medically, Tranexamic acid is used to treat conditions associated with excessive bleeding, such as heavy menstrual bleeding, hereditary angioedema, and bleeding disorders. It is also used in surgical procedures to reduce blood loss.
Mechanism of Action
Tranexamic acid exerts its effects by competitively and reversibly inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site. By preventing the conversion of plasminogen to plasmin, Tranexamic acid reduces fibrinolysis and helps to stabilize blood clots .
Comparison with Similar Compounds
Tranexamic acid is often compared with other antifibrinolytic agents, such as aminocaproic acid. While both compounds share a similar mechanism of action, Tranexamic acid is approximately 10-fold more potent than aminocaproic acid. This increased potency is due to its stronger binding affinity to the plasminogen molecule. Other similar compounds include epsilon-aminocaproic acid and aprotinin, which also inhibit fibrinolysis but differ in their chemical structure and pharmacological properties .
Properties
IUPAC Name |
2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRNSSUDZOLUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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